Cas no 1160246-10-5 (5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo1,5-apyrimidin-7-one)

5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo1,5-apyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- 5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7-one
- 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- STK510250
- Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-1,2-dimethyl-
- 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo1,5-apyrimidin-7-one
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- MDL: MFCD10699079
- インチ: 1S/C9H10ClN3O/c1-6-3-8-11-7(5-10)4-9(14)13(8)12(6)2/h3-4H,5H2,1-2H3
- InChIKey: PUIXSDICFHOBGA-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(N2C(C=C(C)N2C)=N1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 384
- トポロジー分子極性表面積: 35.9
- 疎水性パラメータ計算基準値(XlogP): 0.6
5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo1,5-apyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232140-1.0g |
5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1160246-10-5 | 95% | 1.0g |
$680.0 | 2024-06-20 | |
1PlusChem | 1P01AOXK-5g |
5-(CHLOROMETHYL)-1,2-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(1H)-ONE |
1160246-10-5 | 95% | 5g |
$1925.00 | 2023-12-26 | |
1PlusChem | 1P01AOXK-500mg |
5-(CHLOROMETHYL)-1,2-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(1H)-ONE |
1160246-10-5 | 95% | 500mg |
$717.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311953-250mg |
5-(Chloromethyl)-1,2-dimethyl-1h,7h-pyrazolo[1,5-a]pyrimidin-7-one |
1160246-10-5 | 98% | 250mg |
¥5189.00 | 2024-08-09 | |
1PlusChem | 1P01AOXK-1g |
5-(CHLOROMETHYL)-1,2-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(1H)-ONE |
1160246-10-5 | 95% | 1g |
$903.00 | 2023-12-26 | |
1PlusChem | 1P01AOXK-250mg |
5-(CHLOROMETHYL)-1,2-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7(1H)-ONE |
1160246-10-5 | 95% | 250mg |
$479.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311953-100mg |
5-(Chloromethyl)-1,2-dimethyl-1h,7h-pyrazolo[1,5-a]pyrimidin-7-one |
1160246-10-5 | 98% | 100mg |
¥3116.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311953-50mg |
5-(Chloromethyl)-1,2-dimethyl-1h,7h-pyrazolo[1,5-a]pyrimidin-7-one |
1160246-10-5 | 98% | 50mg |
¥2272.00 | 2024-08-09 | |
Enamine | EN300-232140-0.1g |
5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1160246-10-5 | 95% | 0.1g |
$236.0 | 2024-06-20 | |
Enamine | EN300-232140-5.0g |
5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one |
1160246-10-5 | 95% | 5.0g |
$1507.0 | 2024-06-20 |
5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo1,5-apyrimidin-7-one 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo1,5-apyrimidin-7-oneに関する追加情報
Introduction to 5-(Chloromethyl)-1,2-Dimethyl-1H,7H-Pyrazolo[1,5-a]Pyrimidin-7-One (CAS No. 1160246-10-5)
5-(Chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one, with the CAS number 1160246-10-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is characterized by a pyrazolopyrimidine core with a chloromethyl substituent at the 5-position and two methyl groups at the 1 and 2 positions. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for various pharmacological studies. The chloromethyl group is particularly noteworthy as it can undergo further chemical modifications, enhancing the compound's versatility in drug design and development.
The synthesis of 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one has been reported in several scientific publications. One common approach involves the reaction of 4-chloroacetylacetone with 3-amino-4-methoxybenzonitrile followed by cyclization and subsequent methylation steps. This multi-step process yields the desired compound with high purity and yield. Recent advancements in synthetic methodologies have also focused on improving the efficiency and scalability of this synthesis, making it more accessible for large-scale production.
In terms of biological activity, 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory effects on phosphodiesterase (PDE) enzymes, which are key targets in the treatment of cardiovascular diseases and neurological disorders. Additionally, this compound has shown anti-inflammatory properties by modulating cytokine production and immune cell activation.
Recent research has also explored the potential of 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one in cancer therapy. Preclinical studies have indicated that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be a valuable lead for developing novel anticancer agents.
Beyond its direct biological effects, 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one has also been investigated for its potential as a scaffold for drug discovery. The chloromethyl group can be readily functionalized to introduce various substituents, allowing for the creation of a diverse library of analogs with tailored biological activities. This approach has led to the identification of several promising leads with enhanced potency and selectivity against specific targets.
In conclusion, 5-(chloromethyl)-1,2-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS No. 1160246-10-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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